molecular formula C21H25NO4 B3001850 (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone CAS No. 954009-94-0

(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone

Cat. No.: B3001850
CAS No.: 954009-94-0
M. Wt: 355.434
InChI Key: JPXSYVZGVNGWIO-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone: is an organic compound that features a complex structure with both phenyl and morpholino groups

Mechanism of Action

Target of Action

Based on the structural similarity to other phenylmorpholines , it is likely that this compound may interact with monoamine transporters, such as the serotonin transporter, which are common targets for phenylmorpholine derivatives .

Mode of Action

Phenylmorpholines are generally known to inhibit the reuptake of monoamines, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and potential antidepressant-like effects .

Biochemical Pathways

Given its potential interaction with monoamine transporters, it may influence the monoaminergic system, affecting the signaling pathways of neurotransmitters like serotonin, dopamine, and norepinephrine .

Pharmacokinetics

Phenylmorpholines are generally lipophilic and are expected to be well-absorbed and distributed throughout the body . The metabolism of these compounds often involves oxidative processes, and they are typically excreted in the urine .

Result of Action

Based on its potential interaction with monoamine transporters, it may lead to increased monoaminergic neurotransmission, which could potentially result in mood elevation or antidepressant-like effects .

Action Environment

The action, efficacy, and stability of (3,4-Diethoxyphenyl)(2-Phenylmorpholino)methanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual variations in metabolism and drug transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-diethoxybenzaldehyde with 2-phenylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or morpholino rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying enzyme-substrate interactions or receptor binding.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • (3,4-Dimethoxyphenyl)(2-phenylmorpholino)methanone
  • (3,4-Diethoxyphenyl)(2-methylmorpholino)methanone
  • (3,4-Diethoxyphenyl)(2-phenylpiperidino)methanone

Uniqueness: (3,4-Diethoxyphenyl)(2-phenylmorpholino)methanone is unique due to the presence of both diethoxyphenyl and phenylmorpholino groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-24-18-11-10-17(14-19(18)25-4-2)21(23)22-12-13-26-20(15-22)16-8-6-5-7-9-16/h5-11,14,20H,3-4,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXSYVZGVNGWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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